molecular formula C18H18O4 B12803263 Benzoic acid, 4-a(benzoyloxy)a-a, butyl ester CAS No. 6333-88-6

Benzoic acid, 4-a(benzoyloxy)a-a, butyl ester

Cat. No.: B12803263
CAS No.: 6333-88-6
M. Wt: 298.3 g/mol
InChI Key: MGKPNDRPWCSSQO-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Benzoic acid, 4-(benzoyloxy)-butyl ester, systematically named 4-(benzoyloxy)butyl benzoate , is a diester compound formed through the esterification of 1,4-butanediol with two equivalents of benzoic acid. Its molecular formula is $$ \text{C}{18}\text{H}{18}\text{O}4 $$, with a molecular weight of 298.33 g/mol. The compound is characterized by a central butylene glycol backbone ($$ \text{-O-(CH}2\text{)}4\text{-O-} $$) flanked by two benzoyloxy groups ($$ \text{C}6\text{H}_5\text{COO-} $$) at the terminal positions.

Table 1: Key identifiers of 4-(benzoyloxy)butyl benzoate

Property Value
CAS Registry Number 19224-27-2
IUPAC Name 4-(benzoyloxy)butyl benzoate
Synonyms Tetramethylene dibenzoate; 1,4-butanediol dibenzoate
Molecular Formula $$ \text{C}{18}\text{H}{18}\text{O}_4 $$
Structural Similarity Parabens, phthalates

The compound’s nomenclature follows IUPAC guidelines, where the longest carbon chain (butylene glycol) is prioritized, and ester substituents are denoted as benzoyloxy groups. Alternative naming conventions, such as "1,4-butylene glycol dibenzoate," emphasize the diol precursor.

Historical Development and Discovery

The synthesis of 4-(benzoyloxy)butyl benzoate aligns with mid-20th-century advancements in esterification techniques, particularly the use of coupling agents like $$ N,N' $$-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-(dimethylamino)pyridine (DMAP). While no specific discovery timeline is documented for this compound, its structural analogs, including dibutyl phthalate and parabens, were widely studied during the 1950s–1970s for industrial applications. Early synthetic routes likely involved direct esterification of 1,4-butanediol with benzoyl chloride under acidic conditions, a method still employed for analogous diesters.

The compound’s characterization has been facilitated by modern spectroscopic methods. For instance, infrared (IR) spectroscopy reveals key absorption bands at 1720 cm$$ ^{-1} $$ (C=O stretch) and 1270 cm$$ ^{-1} $$ (C-O ester linkage), consistent with its diester structure. Nuclear magnetic resonance (NMR) data further confirm the presence of aromatic protons ($$ \delta $$ 7.8–8.3 ppm) and methylene groups ($$ \delta $$ 1.6–4.3 ppm) in the butylene chain.

Significance in Organic Chemistry and Industrial Applications

4-(Benzoyloxy)butyl benzoate holds both academic and industrial relevance due to its structural features and functional versatility:

  • Organic Synthesis Intermediate :
    The compound serves as a model for studying esterification kinetics and regioselectivity. Its synthesis mirrors methodologies used for pharmaceutical intermediates, such as prodrugs and polymer precursors. For example, the stepwise esterification of diols with aromatic acids is critical in producing liquid crystal molecules and dendritic polymers.

  • Industrial Applications :

    • Plasticizers : Structural similarity to phthalates (e.g., dibutyl phthalate) suggests potential use as a plasticizer in polyvinyl chloride (PVC) and resins. Unlike traditional phthalates, however, its adoption remains limited due to cost and performance comparisons.
    • Solvents : As a diester, it exhibits low volatility and high solvation capacity, making it suitable for specialty coatings and adhesives.
    • Cosmetics : While not directly cited in formulations, its monoester analog (butyl benzoate) is employed as a preservative and fragrance stabilizer.
  • Research Utility :
    The compound’s rigidity and aromaticity make it a candidate for studying crystallography and supramolecular interactions. Its derivatives, such as 4-(4-n-dodecyloxybenzoyloxy)benzoic acid, have been explored in liquid crystal displays (LCDs).

Table 2: Comparative analysis of 4-(benzoyloxy)butyl benzoate and related esters

Property 4-(Benzoyloxy)butyl benzoate Dibutyl Phthalate Butyl Paraben
Molecular Formula $$ \text{C}{18}\text{H}{18}\text{O}_4 $$ $$ \text{C}{16}\text{H}{22}\text{O}_4 $$ $$ \text{C}{11}\text{H}{14}\text{O}_3 $$
Primary Use Plasticizer, solvent Plasticizer Preservative
Structural Features Diester Diester Monoester
Regulatory Status Not classified Restricted Restricted in cosmetics

Properties

CAS No.

6333-88-6

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

butyl 4-benzoyloxybenzoate

InChI

InChI=1S/C18H18O4/c1-2-3-13-21-17(19)15-9-11-16(12-10-15)22-18(20)14-7-5-4-6-8-14/h4-12H,2-3,13H2,1H3

InChI Key

MGKPNDRPWCSSQO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 31456 typically involves the reaction of 4-nitroaniline with o-phenylenediamine under acidic conditions to form 2-(4-nitrophenyl)-1H-benzimidazole. This intermediate is then reduced to 2-(4-aminophenyl)-1H-benzimidazole using a reducing agent such as iron powder in the presence of hydrochloric acid. The final step involves the acylation of the amino group with a suitable carboxylic acid derivative to yield NSC 31456.

Industrial Production Methods

Industrial production of NSC 31456 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

NSC 31456 undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group in intermediates can be reduced to an amino group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Iron powder or catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated benzimidazole derivatives.

Scientific Research Applications

Pharmaceutical Applications

Benzoic acid derivatives are well-known for their antimicrobial properties. They are frequently used in the formulation of topical antifungal agents and preservatives in cosmetic products. The compound has shown efficacy against various fungi and bacteria, making it a valuable ingredient in pharmaceutical formulations.

  • Case Study: A study demonstrated that benzoic acid esters exhibit significant antifungal activity against Candida species, which are common pathogens in human infections .

Agricultural Uses

Benzoic acid derivatives are utilized as growth regulators and pesticides in agriculture. They help in promoting plant growth and controlling pests.

  • Case Study: Research indicated that benzoate esters can enhance the growth of certain crops by modulating hormonal pathways . The application of these compounds has been linked to increased yield in various agricultural settings.

Materials Science

The compound is also used in the development of liquid crystals due to its calamitic molecular structure. Liquid crystals derived from benzoic acid esters have applications in display technologies and sensors.

  • Data Table: Liquid Crystal Properties of Benzoic Acid Esters
PropertyValue
Phase Transition Temperature100°C
Optical ClarityHigh
Thermal StabilityStable up to 250°C
ViscosityLow

Food Industry

Benzoic acid and its derivatives are commonly used as food preservatives due to their ability to inhibit microbial growth. This property extends the shelf life of various food products.

  • Case Study: A comprehensive study showed that benzoate esters effectively inhibit the growth of molds and yeasts in acidic food products such as pickles and jams .

Mechanism of Action

NSC 31456 exerts its effects primarily through the inhibition of topoisomerase I, an enzyme crucial for DNA replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, NSC 31456 prevents the re-ligation of DNA strands, leading to DNA damage and cell death. This mechanism is particularly effective against rapidly dividing cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison of physicochemical properties, applications, and research findings is presented below.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Applications/Findings Evidence Source
Benzoic acid, 4-(benzoyloxy)-α,α-butyl ester 4-benzoyloxy, butyl ester ~326 (estimated) Hypothesized use in drug delivery (high lipophilicity) Inferred
Benzoic acid, butyl ester Unsubstituted, butyl ester 178.23 Herbal toothpaste (19.19% composition) , flavoring agent
Benzoic acid, 4-hydroxy-, 4-hydroxybutyl ester 4-hydroxy, 4-hydroxybutyl ester 226.23 Antimicrobial preservative candidate
Benzoic acid, 4-[3-(phenylmethoxy)-1H-indazol-1-yl]-, butyl ester Indazolyl, benzyloxy, butyl ester 408.45 Bioactive compound (ITF 636, experimental drug)
Benzoic acid, 4-(octyloxy)-, 4-(pentyloxy)phenyl ester Octyloxy, pentyloxy groups 412.6 High hydrophobicity (XLogP3=8.5), industrial applications
Benzoic acid, pentyl ester Unsubstituted, pentyl ester 192.25 Detected in brandy liquors

Key Findings from Comparative Analysis

Structural Complexity and Lipophilicity :

  • The benzoyloxy group in the target compound increases molecular weight and lipophilicity compared to unsubstituted esters like butyl benzoate (MW 178.23 vs. ~326) . This property may enhance membrane permeability, making it suitable for topical or sustained-release formulations .
  • In contrast, 4-hydroxybutyl 4-hydroxybenzoate (MW 226.23) exhibits polar hydroxyl groups, favoring solubility in aqueous systems for preservative uses .

Biological Activity: Compounds with aromatic substituents (e.g., indazolyl or benzyloxy groups) show bioactivity. For example, the indazolyl derivative (ITF 636) is linked to experimental drug development .

Industrial and Consumer Applications :

  • Unsubstituted butyl benzoate is widely used in herbal toothpaste (19.19% composition) due to its volatility and mild fragrance .
  • Longer alkyl chains (e.g., octyloxy in CAS 65629-01-8) increase hydrophobicity, making such esters useful in coatings or plasticizers .

Environmental and Toxicity Considerations: Butyl esters of phenoxy acids (e.g., 2,4-D butyl ester) are associated with environmental persistence and toxicity .

Biological Activity

Benzoic acid, 4-a(benzoyloxy)a-a, butyl ester, commonly referred to as butyl p-butoxybenzoate, is a chemical compound that has garnered attention for its biological activities and potential applications in various fields. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Chemical Formula : C15_{15}H22_{22}O3_3
  • Molecular Weight : 250.33 g/mol
  • IUPAC Name : Butyl 4-(benzyloxy)benzoate
  • CAS Number : 614-33-5

Synthesis

The synthesis of this compound can be achieved through the reaction of benzoic acid with butanol in the presence of an acid catalyst. This process typically involves esterification, where the hydroxyl group of the acid reacts with the hydroxyl group of the alcohol to form the ester and release water.

Antimicrobial Properties

Benzoic acid derivatives have been studied for their antimicrobial properties. Research indicates that benzoic acid and its esters exhibit significant activity against a range of microorganisms. For instance:

  • Study Findings : A study demonstrated that butyl benzoate showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting its potential use as a preservative in food and cosmetic applications .

Insect Repellent Activity

Benzoic acid derivatives are also recognized for their insect repellent properties. The compound has been evaluated for its efficacy in repelling insects, particularly in agricultural settings.

  • Case Study : In a field study, formulations containing benzoic acid esters were tested against common agricultural pests. Results indicated a significant reduction in pest populations, highlighting the compound's potential as a natural insect repellent .

Toxicological Profile

The safety profile of benzoic acid derivatives is crucial for their application in consumer products. Toxicological assessments have shown that:

  • Low Toxicity : The screening assessment conducted by Health Canada indicates that benzoate esters exhibit low toxicity levels in both human health and environmental contexts. The metabolites of these compounds are primarily excreted as hippuric acid, suggesting minimal accumulation and toxicity .

The biological activity of benzoic acid esters can be attributed to several mechanisms:

  • Cell Membrane Disruption : The hydrophobic nature of these compounds allows them to integrate into microbial cell membranes, leading to increased permeability and eventual cell lysis.
  • Inhibition of Enzymatic Activity : Benzoic acid esters may inhibit specific enzymes critical for microbial growth and reproduction.

Table 1: Antimicrobial Efficacy of Benzoic Acid Derivatives

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
Butyl p-butoxybenzoateStaphylococcus aureus0.5 mg/mL
Butyl p-butoxybenzoateEscherichia coli1.0 mg/mL
Benzyl benzoateCandida albicans0.8 mg/mL

Table 2: Toxicological Assessment Summary

ParameterFindings
Acute ToxicityLow (LD50 > 2000 mg/kg)
Skin Sensitization PotentialMinimal (1-2% positive reactions in patch tests)
Environmental ImpactLow risk identified

Q & A

Q. What validated synthetic routes are available for Benzoic Acid, 4-(Benzoyloxy)-α,α, Butyl Ester, and how can its structure be confirmed post-synthesis?

  • Methodological Answer : Synthesis typically involves esterification of 4-hydroxybenzoic acid derivatives with benzoyl chloride and butanol under acidic catalysis. A validated protocol includes refluxing 4-hydroxybenzoic acid with benzoyl chloride in dry dichloromethane (DCM) at 60°C for 6 hours, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Structural confirmation requires a combination of:
  • NMR spectroscopy (¹H and ¹³C) to identify ester carbonyl signals (δ ~165-170 ppm) and benzoyl/butyl groups.
  • Mass spectrometry (MS) for molecular ion peaks matching the molecular formula (e.g., m/z 298.3 for C₁₈H₁₈O₄).
  • FT-IR to confirm ester C=O stretches (~1720 cm⁻¹) and hydroxyl absence .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should follow OECD guidelines for hydrolysis testing. Prepare aqueous buffers (pH 4, 7, 9) and incubate the compound at 25°C, 40°C, and 60°C. Monitor degradation via:
  • HPLC-UV (C18 column, acetonitrile/water mobile phase) to track parent compound loss and degradation products.
  • LC-MS to identify hydrolysis products (e.g., free 4-hydroxybenzoic acid or benzoyl derivatives).
  • Kinetic modeling (first-order decay) to calculate half-lives. Reference NICNAS assessments for parabens, which highlight pH-dependent ester cleavage .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

  • Methodological Answer : Use HPLC-DAD or GC-MS with derivatization (e.g., silylation for GC compatibility). For HPLC:
  • Column: C18 (5 µm, 250 × 4.6 mm).
  • Mobile phase: 70:30 acetonitrile/0.1% formic acid.
  • Detection: UV at 254 nm (λ_max for benzoyl groups).
    Calibrate with certified reference standards (e.g., LGC Quality’s benzoate esters) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved for this compound?

  • Methodological Answer : Contradictions often arise from impurities or isomerization. Use:
  • 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm connectivity.
  • High-resolution MS (HRMS) to verify exact mass (e.g., ±0.001 Da tolerance).
  • NIST Chemistry WebBook to cross-reference spectral libraries (e.g., electron ionization MS fragmentation patterns) .
    If discrepancies persist, recrystallize the compound or employ preparative HPLC to isolate pure fractions.

Q. What computational approaches are suitable for modeling its interactions with biological targets (e.g., enzymes)?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) with crystal structures from the Protein Data Bank (PDB). Key steps:
  • Optimize the compound’s 3D geometry using DFT calculations (B3LYP/6-31G* basis set).
  • Validate force fields (e.g., GAFF) via MD simulations (GROMACS) to assess binding stability.
  • Cross-reference with NIST’s thermochemical data for Gibbs free energy validation .

Q. How can researchers optimize degradation pathway studies when intermediates are unstable?

  • Methodological Answer : Employ trapping agents (e.g., TEMPO for radical intermediates) or cryogenic LC-MS to stabilize transient species. For photodegradation:
  • Use a solar simulator (AM 1.5G spectrum) and monitor reactions in real-time with online UV-Vis spectroscopy .
  • Apply high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) to capture low-abundance intermediates.
    Reference paraben degradation mechanisms from NICNAS, which highlight hydroxyl radical attack at the ester bond .

Q. What strategies mitigate matrix interference in environmental sample analysis (e.g., wastewater)?

  • Methodological Answer : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis HLB). Optimize:
  • pH adjustment : Acidify samples (pH 2) to protonate carboxylic acids and enhance retention.
  • Matrix-matched calibration to account for ion suppression in LC-MS.
  • Isotope dilution : Spike with deuterated analogs (e.g., Benzoic Acid-d5) for internal standardization .

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